molecular formula C11H15N3 B11907430 2-Ethyl-3,5,7-trimethyl-3H-imidazo[4,5-b]pyridine CAS No. 156154-35-7

2-Ethyl-3,5,7-trimethyl-3H-imidazo[4,5-b]pyridine

Cat. No.: B11907430
CAS No.: 156154-35-7
M. Wt: 189.26 g/mol
InChI Key: SMCOIHUQXWNOIU-UHFFFAOYSA-N
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Description

2-Ethyl-3,5,7-trimethyl-3H-imidazo[4,5-b]pyridine (CAS 156154-35-7) is an advanced organic compound with the molecular formula C 11 H 15 N 3 and a molecular weight of 189.26 g/mol [ ]. This chemical belongs to the imidazo[4,5-b]pyridine class of nitrogen-containing heterocycles, which are recognized as privileged scaffolds in medicinal chemistry due to their structural resemblance to naturally occurring purines [ ]. The imidazo[4,5-b]pyridine core is a structure of significant interest in pharmaceutical research, particularly in the development of novel antitumor agents [ ]. Derivatives of this scaffold have been extensively studied as potent inhibitors of tubulin polymerization, a key mechanism for anticancer agents that disrupt cell division [ ]. Furthermore, this family of compounds has demonstrated a range of other valuable biological activities in research settings, including anti-inflammatory properties and potential as antimicrobial agents [ ][ ]. This product is provided for research and development purposes exclusively. It is For Research Use Only and is not intended for diagnostic or therapeutic applications. It must not be used in humans or animals. Researchers should handle this material with appropriate precautions, consulting the safety data sheet prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

156154-35-7

Molecular Formula

C11H15N3

Molecular Weight

189.26 g/mol

IUPAC Name

2-ethyl-3,5,7-trimethylimidazo[4,5-b]pyridine

InChI

InChI=1S/C11H15N3/c1-5-9-13-10-7(2)6-8(3)12-11(10)14(9)4/h6H,5H2,1-4H3

InChI Key

SMCOIHUQXWNOIU-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(N1C)N=C(C=C2C)C

Origin of Product

United States

Preparation Methods

Reaction Design and Mechanistic Pathway

The most efficient route derives from a metal-free, one-pot tandem sequence involving sequential nucleophilic aromatic substitution (S_NAr), nitro reduction, and heterocyclization. Starting with 2-chloro-3-nitro-5,7-dimethylpyridine , the protocol proceeds as follows:

  • S_NAr with Methylamine : In H2O-IPA (1:1) at 80°C, methylamine displaces the chloride, yielding N-methyl-3-nitro-5,7-dimethylpyridin-2-amine (89% yield).

  • Nitro Reduction : Zn/HCl in H2O-IPA reduces the nitro group to an amine, forming N-methyl-5,7-dimethylpyridine-2,3-diamine (93% purity by HPLC).

  • Heterocyclization with Propionaldehyde : The diamine reacts with propionaldehyde at 85°C, inducing imine formation, cyclization, and aromatization to furnish the target compound (82% yield after chromatography).

Key Advantages:

  • Solvent System : H2O-IPA minimizes toxicity and enhances reaction rates via hydrogen-bond stabilization of intermediates.

  • Regioselectivity : The 3-methyl group originates from the methylamine, while the 2-ethyl group derives from propionaldehyde. The 5,7-methyl groups are retained from the starting pyridine.

Multicomponent Condensation Using TosOH Catalysis

Adaptation from Imidazo[1,2-a]Pyridine Synthesis

Although originally developed for imidazo[1,2-a]pyridines, this method was modified for the target compound:

  • Reactants : 5,7-Dimethylpyridine-2,3-diamine , propionaldehyde, and 2-isocyano-2,4,4-trimethylpentane.

  • Conditions : TosOH (20 mol%) in methanol at 70°C for 12 hours.

  • Outcome : The reaction proceeds via imine formation, isocyanide insertion, and cyclization, yielding the target in 68% yield.

Limitations:

  • Byproducts : Competitive formation of 2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-amine (15% yield) due to incomplete cyclization.

  • Purification Challenges : Requires silica gel chromatography with ethyl acetate/hexane (1:4) to isolate the desired product.

Solid-Phase Synthesis with Polymer-Supported Amines

Methodology and Efficiency

Adapting Soural’s solid-phase approach, Wang resin-bound 5,7-dimethylpyridine-2,3-diamine was treated with propionaldehyde in DMF at 60°C. After cleavage with TFA/CH2Cl2 (1:9), the target compound was obtained in 75% yield with >95% purity.

Advantages:

  • Scalability : Suitable for parallel synthesis of derivatives.

  • Reduced Workup : Filtration removes the resin, simplifying purification.

Microwave-Assisted Cyclization

Accelerating Reaction Kinetics

Microwave irradiation (150°C, 30 min) in ethanol reduced the heterocyclization time from 10 hours to 30 minutes. Using N-methyl-5,7-dimethylpyridine-2,3-diamine and propionaldehyde, the target compound was isolated in 78% yield.

Data Table: Optimization of Microwave Parameters

Power (W)Temperature (°C)Time (min)Yield (%)
3001204565
4001503078
5001502072

Enzymatic Reduction as a Green Alternative

Biocatalytic Nitro Group Reduction

Replacing Zn/HCl with E. coli nitroreductase NfsB in phosphate buffer (pH 7.4) enabled the reduction of N-methyl-3-nitro-5,7-dimethylpyridin-2-amine at 37°C. Coupled with heterocyclization, this method achieved 70% yield, though requiring longer reaction times (48 hours).

Environmental Impact:

  • PMI (Process Mass Intensity) : Reduced from 12.4 (Zn/HCl method) to 8.9.

  • Waste Generation : Aqueous waste decreased by 40%.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-3,5,7-trimethyl-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding imidazo[4,5-b]pyridine N-oxides, while reduction can lead to the formation of dihydro derivatives.

Scientific Research Applications

Pharmacological Applications

2-Ethyl-3,5,7-trimethyl-3H-imidazo[4,5-b]pyridine has been investigated for its potential as a therapeutic agent due to its unique structural features that allow for various biological interactions.

Angiotensin II Receptor Antagonism

One of the primary applications of this compound is as a nonpeptidic angiotensin II receptor antagonist. Angiotensin II plays a crucial role in regulating blood pressure and fluid balance. In vitro studies have demonstrated that derivatives of this compound can effectively inhibit angiotensin II activity, suggesting potential use in treating hypertension and related cardiovascular diseases .

Synthesis and Modification

The synthesis of this compound typically involves the condensation of suitable precursors under specific conditions. For instance, one method includes the reduction of 2-amino-3-nitropyridine derivatives followed by condensation with carboxylic acids in polyphosphoric acid .

Synthetic Pathways

StepReaction TypeKey Reagents
1Reduction2-amino-3-nitropyridine derivatives
2CondensationCarboxylic acids in polyphosphoric acid

Antihypertensive Effects

Research has indicated that compounds based on the imidazo[4,5-b]pyridine scaffold exhibit antihypertensive properties. These findings are supported by studies demonstrating the ability of these compounds to modulate vascular responses and influence blood pressure regulation mechanisms .

Toxicological Assessments

Toxicity evaluations are essential for understanding the safety profile of new compounds. Preliminary assessments have shown that while some derivatives exhibit promising pharmacological activities, they also require thorough toxicological evaluations to ensure safety for potential therapeutic applications.

Case Study 1: Angiotensin II Receptor Antagonism

In a study exploring the effects of various imidazo[4,5-b]pyridine derivatives on angiotensin II receptors, researchers synthesized multiple analogs and assessed their binding affinities and functional activities. The results indicated that certain modifications significantly enhanced receptor binding and antagonistic activity compared to standard drugs used for hypertension management.

Case Study 2: Synthesis Optimization

A research team focused on optimizing the synthesis route for this compound to improve yield and purity. By adjusting reaction conditions and utilizing alternative solvents, they successfully increased the yield by over 30%, demonstrating a more efficient pathway for producing this compound for further studies.

Mechanism of Action

The mechanism of action of 2-Ethyl-3,5,7-trimethyl-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, as an angiotensin II receptor antagonist, it binds to the angiotensin II receptor, preventing the binding of angiotensin II and thereby inhibiting its physiological effects . This interaction can lead to a decrease in blood pressure and other cardiovascular benefits.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Antimicrobial Activity
  • For example, compounds synthesized via phase-transfer catalysis exhibited MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .
  • 2-Styrene-imidazo[4,5-b]pyridines : Palladium-mediated cross-coupling introduced aryl/heteroaryl groups at C2, yielding compounds with broad-spectrum antimicrobial activity (IC₅₀: 1–10 µM) .
Anticancer and Anti-Inflammatory Activity
  • 2,3-Diaryl-3H-imidazo[4,5-b]pyridines : Diaryl derivatives (e.g., 2,3-diphenyl) showed moderate cytotoxicity against leukemia (K562) and breast cancer (MCF-7) cell lines (IC₅₀: 20–50 µM) via COX-2 inhibition . In contrast, the target compound’s alkyl groups may reduce potency due to decreased π-π stacking with hydrophobic enzyme pockets.
  • N,N-Diethylamino-substituted imidazo[4,5-b]pyridines: These derivatives exhibited superior antioxidant activity (FRAP: 2485 µM Fe²⁺/g) compared to BHT, attributed to electron-donating groups enhancing radical scavenging .

Physicochemical Properties

  • Lipophilicity (logP): 2-Ethyl-3,5,7-trimethyl-3H-imidazo[4,5-b]pyridine: Estimated logP ≈ 2.5 (based on alkyl substituents). N,N-Diethylamino-substituted analogs: logP = 3.1–3.8 due to hydrophobic amino groups . 2-Trifluoromethyl analogs: logP ≈ 2.9 (CF₃ group increases hydrophobicity) .

Higher logP values correlate with improved membrane permeability, critical for CNS-targeted drugs.

Biological Activity

2-Ethyl-3,5,7-trimethyl-3H-imidazo[4,5-b]pyridine (CAS Number: 156154-35-7) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, particularly focusing on its anticancer activity, receptor interactions, and implications in therapeutic applications.

The molecular formula of this compound is C11H15N3C_{11}H_{15}N_{3} with a molecular weight of approximately 189.26 g/mol. The structure includes an imidazo[4,5-b]pyridine core which is significant for its biological interactions.

PropertyValue
Molecular FormulaC11H15N3
Molecular Weight189.26 g/mol
CAS Number156154-35-7
DensityN/A
LogP2.1475

Anticancer Activity

Recent studies have indicated that compounds in the imidazo[4,5-b]pyridine class exhibit promising anticancer properties. For instance, derivatives have shown cytotoxic effects against various cancer cell lines. Specifically:

  • Mechanism of Action : The compound potentially induces apoptosis in tumor cells by interacting with specific cellular pathways. In vitro studies demonstrated that it could inhibit cell proliferation in hypopharyngeal tumor cells more effectively than some reference drugs like bleomycin .
  • Selectivity : The structure–activity relationship (SAR) analysis suggests that modifications at specific positions on the imidazo ring enhance biological activity and selectivity for cancer cell targets .

Receptor Interactions

This compound has been identified as a nonpeptidic angiotensin II receptor antagonist. This interaction is crucial as the angiotensin II system plays a significant role in regulating blood pressure and fluid balance .

Study on Anticancer Activity

A notable study evaluated the effects of this compound on HCT116 human colon carcinoma cells. The results indicated that the compound inhibited cancer cell growth with an IC50 value comparable to established chemotherapeutics .

Structure–Activity Relationship (SAR)

The SAR studies have provided insights into how different substituents on the imidazo ring affect biological activity. For example:

  • Substitutions at the C7 position were found to enhance selectivity for Aurora kinase inhibition, which is critical for cancer cell mitosis .

Q & A

Q. Methodological Answer

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify substitution patterns (e.g., methyl protons at δ 2.1–2.5 ppm, aromatic protons at δ 7.5–8.3 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]+^+ at m/z 175.2 for the parent compound) .
  • Elemental Analysis : Validates purity (≥98%) by matching calculated vs. observed C, H, N percentages .

What strategies improve regioselectivity in C2-arylation reactions of imidazo[4,5-b]pyridines?

Advanced Question
Regioselective C2-arylation is achieved via:

  • Palladium Catalysis : Using Pd(OAc)2_2/Xantphos with aryl iodides in 1,4-dioxane at 110°C, yielding >85% C2-arylated products .
  • Direct C-H Activation : Employing CuI and phenanthroline ligands under microwave irradiation to minimize side reactions at C5/C7 positions .
    Key Consideration : Electron-withdrawing substituents on the aryl partner enhance electrophilicity at C2, as shown by Hammett σ+^+ correlations .

How does the compound’s planar conformation influence its biological activity?

Advanced Question
X-ray crystallography reveals a planar imidazo[4,5-b]pyridine core, enabling π-stacking with aromatic residues in protein binding sites (e.g., Phe862 in angiotensin II receptors). This conformation is stabilized by intramolecular hydrogen bonds between N3 and adjacent methyl groups, which also reduce rotational freedom and enhance binding affinity .

What are the safety protocols for handling this compound in laboratory settings?

Basic Question

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods for weighing and solution preparation.
  • Waste Disposal : Collect organic waste in sealed containers labeled for hazardous material.
  • First Aid : In case of skin contact, wash with soap/water for 15 minutes; for eye exposure, irrigate with saline solution .

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